O-(cyclohexylmethyl)hydroxylamine

Description

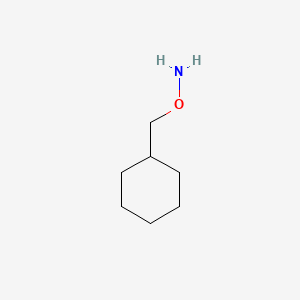

Structure

3D Structure

Properties

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-9-6-7-4-2-1-3-5-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLSNSQXNJVHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553802 | |

| Record name | O-(Cyclohexylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110238-61-4 | |

| Record name | O-(Cyclohexylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical and Physical Properties of O-(cyclohexylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclohexylmethyl)hydroxylamine is an organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a cyclohexylmethyl group attached to the oxygen atom of hydroxylamine, imparts specific physicochemical properties that make it a valuable building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound and its hydrochloride salt, including detailed experimental protocols (where available through generalized procedures), data presentation in structured tables, and visualizations of key synthetic pathways.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound and its hydrochloride salt is presented below. It is important to note that while some experimental data is available, particularly for the more stable hydrochloride salt, other properties are estimated based on data from structurally related compounds.

Identifiers and Molecular Characteristics

| Property | This compound | This compound HCl |

| CAS Number | 110238-61-4[] | 34955-09-4[2] |

| Molecular Formula | C₇H₁₅NO[] | C₇H₁₆ClNO[2] |

| Molecular Weight | 129.20 g/mol [] | 165.66 g/mol [2] |

| IUPAC Name | This compound | This compound;hydrochloride[2] |

Physical Properties

| Property | This compound | This compound HCl |

| Physical State | Liquid (presumed at STP) | Solid |

| Melting Point | Not available (related O-cyclohexylhydroxylamine: 32-34 °C) | Not available |

| Boiling Point | 215.237 °C at 760 mmHg[] | Not available |

| Density | 0.939 g/cm³[] | Not available |

| Solubility | Soluble in polar organic solvents like ethanol (inferred from related compounds)[3] | Soluble in water |

Synthesis and Purification

Experimental Protocol: General Synthesis of O-Alkylhydroxylamines

This protocol describes a common two-step procedure for synthesizing O-alkylhydroxylamines, which can be adapted for this compound.

Step 1: Synthesis of N-(Cyclohexylmethoxy)phthalimide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide and an equimolar amount of potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

-

Alkylation: To the stirred suspension, add one equivalent of cyclohexylmethyl bromide.

-

Reaction Conditions: Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The solid precipitate of N-(cyclohexylmethoxy)phthalimide is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

-

Hydrazinolysis: Suspend the N-(cyclohexylmethoxy)phthalimide in ethanol or a similar alcohol solvent in a round-bottom flask.

-

Reagent Addition: Add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to the suspension.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Workup and Purification: A precipitate of phthalhydrazide will form. Filter off the solid and wash it with the solvent. The filtrate, containing the desired this compound, is then concentrated under reduced pressure. The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Purification as the Hydrochloride Salt

-

Salt Formation: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

-

Isolation: Collect the precipitated this compound hydrochloride by filtration.

-

Recrystallization: The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Figure 1: General synthetic pathway for this compound.

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

Predicted ¹H NMR (in CDCl₃)

-

Cyclohexyl protons: A complex multiplet in the range of 0.9-1.8 ppm.

-

-CH₂-O- protons: A doublet around 3.6-3.8 ppm.

-

-NH₂ protons: A broad singlet that is exchangeable with D₂O, typically in the range of 5.0-6.0 ppm.

Predicted ¹³C NMR (in CDCl₃)

-

Cyclohexyl carbons: Multiple signals in the aliphatic region, approximately 25-40 ppm.

-

-CH₂-O- carbon: A signal around 75-80 ppm.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺): A peak at m/z = 129.

-

Fragmentation: Common fragmentation patterns would involve the loss of the aminooxy group (-ONH₂) and fragmentation of the cyclohexyl ring.

Predicted Infrared (IR) Spectrum

-

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H stretching (aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹.

-

N-O stretching: A medium intensity band around 900-1000 cm⁻¹.

-

C-O stretching: A band in the 1000-1100 cm⁻¹ region.

Reactivity and Stability

O-alkylhydroxylamines are generally more stable than their N-alkyl counterparts. The bulky cyclohexylmethyl group may further enhance the stability of the molecule.[5] However, like other hydroxylamines, it is expected to be sensitive to strong oxidizing and reducing agents. It can be moderately stable under normal storage conditions but may decompose upon heating or exposure to strong acids or bases.[6] For long-term storage, it is advisable to store the compound, preferably as its hydrochloride salt, in a cool, dry, and dark place under an inert atmosphere.[5]

The primary reactivity of this compound resides in the nucleophilic amino group, which readily reacts with aldehydes and ketones to form oximes. This reactivity is fundamental to its application in organic synthesis.

Figure 2: Key reactivity of this compound with carbonyls.

Applications in Drug Discovery

O-alkylhydroxylamines are recognized as valuable moieties in drug design and development. They can serve as bioisosteres for other functional groups, helping to modulate the physicochemical and pharmacokinetic properties of a lead compound.[7][8] The incorporation of a hydroxylamine group can influence a molecule's size, shape, polarity, and metabolic stability.[8][9]

Specifically, O-alkylhydroxylamines have been investigated as inhibitors of certain enzymes. For instance, they have shown potential as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer immunotherapy.[3] The cyclohexylmethyl group in this compound provides a lipophilic character that can be advantageous for cell permeability and interaction with hydrophobic binding pockets in target proteins.[10] While specific biological activity for this compound is not extensively documented, its structural features suggest potential for its use as a scaffold or intermediate in the synthesis of novel therapeutic agents, particularly for central nervous system (CNS) targets where lipophilicity is a key factor for blood-brain barrier penetration.[10]

Safety and Handling

As with all hydroxylamine derivatives, this compound and its salts should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound may be an irritant to the skin, eyes, and respiratory tract. Spills should be neutralized with a weak base solution such as sodium bicarbonate.[5]

Conclusion

This compound is a versatile chemical entity with potential applications in organic synthesis and drug discovery. This guide has summarized its core chemical and physical properties, provided a general experimental protocol for its synthesis, and highlighted its potential reactivity and applications. Further research to fully characterize this compound and explore its biological activities is warranted and will undoubtedly contribute to the development of new chemical tools and therapeutic agents.

References

- 2. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. drughunter.com [drughunter.com]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

O-(cyclohexylmethyl)hydroxylamine structure and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of O-(cyclohexylmethyl)hydroxylamine, a key organic compound with applications in synthetic chemistry. It covers the molecule's fundamental properties, structure, and relevant experimental data.

Molecular Structure and Formula

This compound is an O-alkylated hydroxylamine derivative. Its structure consists of a cyclohexylmethyl group attached to the oxygen atom of a hydroxylamine moiety.

-

Molecular Formula: C7H15NO[]

-

IUPAC Name: this compound[]

-

SMILES: C1CCC(CC1)CON[]

The structural arrangement features the hydroxylamine group (H₂N-O-) linked to a cyclohexylmethyl substituent, making it a valuable intermediate in various organic syntheses.

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The quantitative properties of this compound and its common hydrochloride salt are summarized below. These values are crucial for experimental design, including reaction conditions and purification methods.

| Property | Value | Compound | Reference |

| Molecular Formula | C7H15NO | This compound | [] |

| C7H16ClNO | This compound HCl | [2] | |

| Molecular Weight | 129.2 g/mol | This compound | [] |

| 165.66 g/mol | This compound HCl | [2] | |

| Boiling Point | 215.24 °C (at 760 mmHg) | This compound | [] |

| Density | 0.939 g/cm³ | This compound | [] |

| InChI Key | ZVLSNSQXNJVHMG-UHFFFAOYSA-N | This compound | [] |

Experimental Protocols: Synthesis

The synthesis of O-alkylated hydroxylamines like this compound typically involves the alkylation of a protected hydroxylamine derivative, followed by deprotection. A common and effective method is the Gabriel synthesis adapted for hydroxylamines.

General Synthesis Workflow

Figure 2: General Synthesis Workflow

Detailed Methodology

-

Preparation of the Alkylating Agent (Cyclohexylmethyl Tosylate):

-

Dissolve cyclohexanemethanol in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (tosyl chloride) to the solution. If using DCM, a base like triethylamine or pyridine is required to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield cyclohexylmethyl tosylate.

-

-

Alkylation of N-Hydroxyphthalimide:

-

In a flask, suspend N-hydroxyphthalimide and a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

-

Add the previously synthesized cyclohexylmethyl tosylate to the suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the starting materials are consumed (monitored by TLC).

-

After cooling, the mixture is poured into water, causing the product, O-(cyclohexylmethyl)-N-hydroxyphthalimide, to precipitate. The solid is collected by filtration, washed with water, and dried.

-

-

Hydrazinolysis to Yield the Final Product:

-

Suspend the O-(cyclohexylmethyl)-N-hydroxyphthalimide in an alcohol solvent, such as ethanol.

-

Add hydrazine monohydrate or a similar reagent (e.g., methylhydrazine) to the suspension.[3]

-

Stir the mixture at room temperature or with gentle heating. A precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC. Once complete, the phthalhydrazide byproduct is removed by filtration.

-

The filtrate, containing the desired this compound, is concentrated under reduced pressure. The crude product can then be purified, for example, by distillation or by forming the hydrochloride salt and recrystallizing it.

-

This synthetic route is a reliable method for producing O-alkylated hydroxylamines and is adaptable for various scales of production in a research setting.[3]

References

CAS number and IUPAC name for O-(cyclohexylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-(cyclohexylmethyl)hydroxylamine, including its chemical identifiers, properties, and relevant data for research and development applications.

Chemical Identification and Properties

This compound is a substituted hydroxylamine derivative. It is commercially available both as a free base and as a hydrochloride salt.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound hydrochloride |

| IUPAC Name | This compound[] | This compound;hydrochloride[2] |

| CAS Number | 110238-61-4[] | 34955-09-4[2] |

| Molecular Formula | C₇H₁₅NO[] | C₇H₁₆ClNO[2] |

| Molecular Weight | 129.2 g/mol [] | 165.66 g/mol [2] |

| InChI Key | ZVLSNSQXNJVHMG-UHFFFAOYSA-N[] | KEZQCICBYSOODN-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1CCC(CC1)CON[] | C1CCC(CC1)CON.Cl[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 215.237°C at 760 mmHg | [] |

| Density | 0.939 g/cm³ | [] |

Synthesis and Reactions

O-substituted hydroxylamines are versatile reagents in organic synthesis. While specific high-yield protocols for this compound are not detailed in the provided results, general synthetic strategies for related compounds can be informative.

General Synthesis of O-Alkylhydroxylamines:

A common method for the synthesis of O-alkylhydroxylamines involves the alkylation of an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide, followed by deprotection. For instance, a two-step process for preparing O-(phenylmethyl)hydroxylamine uses N-hydroxyphthalimide and (chloromethyl)benzene[3]. A similar approach could be adapted for the synthesis of this compound using a suitable cyclohexylmethyl halide.

Key Reactions Involving Hydroxylamines:

-

Oxime Formation: Hydroxylamines react with aldehydes and ketones to form oximes. This reaction is fundamental in organic chemistry and can be used for the purification and characterization of carbonyl compounds[4].

-

Beckmann Rearrangement: The rearrangement of oximes, such as cyclohexanone oxime, is a critical industrial process for the synthesis of lactams, which are precursors to polymers like Nylon 6[5].

-

Nucleophilic Substitution: The nitrogen atom in hydroxylamines can act as a nucleophile in substitution reactions with alkylating agents[4].

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in the provided search results, its structural motifs are relevant in medicinal chemistry. The cyclohexyl group is a common lipophilic moiety in drug candidates, and the hydroxylamine functional group can be a key pharmacophore or a reactive handle for further chemical modification.

-

Intermediate in Synthesis: this compound can serve as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents[6].

-

Derivatization Reagent: Related O-substituted hydroxylamines, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), are used as derivatization agents for carbonyl compounds in analytical chemistry to enhance their detection by techniques like gas chromatography (GC) and liquid chromatography (LC)[6].

-

Scaffold for Drug Design: The general class of hydroxylamines has been investigated for various biological activities. For example, hydroxylamine itself is a metabolite and has been shown to have mutagenic and enzymatic inhibitory effects in vitro[7]. Derivatives of cyclohexylamine have been explored for activities such as acetylcholinesterase inhibition and antimicrobial effects[8].

Experimental Protocols

General Protocol for Oxime Synthesis from an Alkyne:

The following is a representative procedure for the synthesis of an oxime from an alkyne and hydroxylamine, which illustrates the reactivity of the hydroxylamine functional group.

Materials:

-

Alkyne substrate

-

Aqueous hydroxylamine (50 wt%)

-

2-Methyl-1-propanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Combine the alkyne and 2-methyl-1-propanol in a round-bottom flask equipped with a reflux condenser.

-

Add aqueous hydroxylamine (2.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired oxime.

This is a generalized protocol and may require optimization for specific substrates.

Logical Workflow for Synthesis

The synthesis of this compound can be conceptualized as a two-step process, starting from readily available materials.

Caption: Synthetic pathway for this compound.

References

- 2. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 5. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 6. This compound hydrochloride | 34955-09-4 | Benchchem [benchchem.com]

- 7. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of O-(cyclohexylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(cyclohexylmethyl)hydroxylamine and its hydrochloride salt are O-alkylhydroxylamine derivatives of interest in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the available information on the reactivity and stability of this compound. The content herein is curated for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and handling. Due to the limited specific experimental data for this compound, information has been supplemented with data from analogous O-alkylhydroxylamines to provide a thorough understanding of its expected chemical behavior.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclohexylmethyl group attached to the oxygen atom of a hydroxylamine moiety. It is often handled as its hydrochloride salt to improve stability.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride | Source |

| Molecular Formula | C₇H₁₅NO | C₇H₁₆ClNO | [] |

| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [][2] |

| IUPAC Name | This compound | This compound;hydrochloride | [][2] |

| CAS Number | 110238-61-4 | 34955-09-4 | [][2] |

| Boiling Point | 215.2 °C at 760 mmHg (Predicted) | Not available | [] |

| Density | 0.939 g/cm³ (Predicted) | Not available | [] |

| Appearance | Colorless to slightly yellow liquid (Expected) | White crystalline solid (Expected) | [3] |

Stability and Handling

Thermal Stability

Hydroxylamine and its derivatives are known to be thermally unstable, with the potential for exothermic decomposition.[4] The free base of hydroxylamine can decompose at room temperature, and this decomposition can be catalyzed by moisture and carbon dioxide. For O-alkylhydroxylamines, the thermal stability is influenced by the nature of the alkyl group. Studies on analogous compounds, such as O-benzoyl-N-alkyl hydroxylamines, have shown that they can exhibit exothermic decomposition at elevated temperatures, with some having onset temperatures as low as 57-169 °C.[5] The bulky cyclohexylmethyl group may influence the stability, but caution should be exercised, and heating should be done with care. It is recommended to handle this compound at low temperatures when possible.

Chemical Stability and Storage

This compound is expected to be more stable as its hydrochloride salt. The free base is susceptible to oxidation. For storage, it is advisable to keep the compound in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. As with other hydroxylamines, it should be stored in tightly sealed containers.

Reactivity

The reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom of the hydroxylamine group.

Nucleophilic Reactivity: Reaction with Aldehydes and Ketones

A cornerstone reaction of O-alkylhydroxylamines is their condensation with aldehydes and ketones to form oxime ethers.[6][7][8][9] This reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration.

The general mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The carbinolamine intermediate eliminates a molecule of water to form the stable oxime ether product.

This reaction is often catalyzed by mild acid.

Reactivity with Other Electrophiles

O-alkylhydroxylamines can also react with other electrophilic reagents. For instance, they can be acylated on the nitrogen atom by acyl chlorides or anhydrides. The reactivity can be influenced by the steric hindrance of the cyclohexylmethyl group.

Synthesis

There are several general methods for the synthesis of O-alkylhydroxylamines, which can be adapted for the preparation of this compound.

Synthesis via Alkylation of N-Hydroxyphthalimide

A common and robust method involves the alkylation of N-hydroxyphthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the free O-alkylhydroxylamine.[10][11][12]

Experimental Protocol (Representative):

-

Alkylation: To a solution of N-hydroxyphthalimide in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added. Cyclohexylmethyl bromide is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured into water, and the precipitated N-(cyclohexylmethoxy)phthalimide is collected by filtration, washed with water, and dried.

-

Hydrazinolysis: The N-(cyclohexylmethoxy)phthalimide is dissolved in a solvent such as ethanol or dichloromethane. Hydrazine hydrate is added, and the mixture is stirred at room temperature. The phthalhydrazide byproduct precipitates and is removed by filtration.

-

Purification: The filtrate containing the desired this compound is concentrated. The free base can be purified by distillation or chromatography. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of HCl in ether. The resulting precipitate is collected by filtration and dried.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the synthesis of O-alkylhydroxylamines from the corresponding alcohol.[13][14][15][16]

Experimental Protocol (Representative):

-

Reaction Setup: In a flask under an inert atmosphere, cyclohexylmethanol, N-hydroxyphthalimide (or another suitable N-protected hydroxylamine), and triphenylphosphine are dissolved in an anhydrous solvent like THF.

-

Mitsunobu Reaction: The solution is cooled in an ice bath, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) is added dropwise, maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Deprotection: The reaction mixture is worked up to remove the triphenylphosphine oxide and the hydrazide byproduct. The resulting N-(cyclohexylmethoxy)phthalimide is then subjected to hydrazinolysis as described in the previous method to yield this compound.

Spectral Data (Predicted and Analogous Compounds)

Table 2: Predicted and Analogous Spectral Data

| Spectrum | Predicted/Analogous Data |

| ¹H NMR | Expected signals for the cyclohexyl ring protons (broad multiplets in the range of 0.9-2.0 ppm), a doublet for the -CH₂- protons adjacent to the oxygen (around 3.6-3.8 ppm), and a broad singlet for the -NH₂ protons (variable, depending on solvent and concentration).[17][18] |

| ¹³C NMR | Expected signals for the cyclohexyl ring carbons (in the range of 25-40 ppm), a signal for the -CH₂- carbon adjacent to the oxygen (around 75-80 ppm).[19][20] |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be expected at m/z 129. Common fragmentation patterns would involve the loss of the aminooxy group or fragmentation of the cyclohexyl ring.[21] |

| IR | Expected characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C-O stretching (around 1000-1100 cm⁻¹).[22][23][24] |

Applications in Research and Development

O-alkylhydroxylamines, including this compound, are valuable reagents in organic synthesis and drug discovery.

-

Oxime Formation: As detailed above, their reaction with aldehydes and ketones is a reliable method for the formation of oximes, which are important functional groups in medicinal chemistry and can serve as intermediates for other transformations.[3][25]

-

Drug Discovery: The hydroxylamine moiety is present in a number of biologically active molecules. O-alkylhydroxylamines can be used as building blocks for the synthesis of novel drug candidates. For example, O-alkylhydroxylamines have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1).[26]

-

Electrophilic Aminating Reagents: After appropriate derivatization (e.g., O-acylation), O-alkylhydroxylamines can act as electrophilic aminating agents.[27]

Conclusion

This compound is a useful, albeit not extensively studied, O-alkylhydroxylamine. Its reactivity is characteristic of this class of compounds, dominated by the nucleophilicity of the amino group. While specific quantitative data on its stability is lacking, general knowledge of hydroxylamines suggests that it should be handled with care, especially in its free base form and at elevated temperatures. The synthesis of this compound can be readily achieved through established methods such as the alkylation of N-hydroxyphthalimide or the Mitsunobu reaction. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences, highlighting its potential applications and the necessary precautions for its use. Further experimental studies are warranted to fully characterize its properties.

References

- 2. This compound hydrochloride | C7H16ClNO | CID 13983480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy O-cyclohexylhydroxylamine | 4759-21-1 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. quora.com [quora.com]

- 7. testbook.com [testbook.com]

- 8. gauthmath.com [gauthmath.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. US6316639B1 - Process for the preparation of cyclic N-hydroxydicarboximides - Google Patents [patents.google.com]

- 11. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. datapdf.com [datapdf.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 18. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]

- 19. N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE(25100-12-3) 13C NMR spectrum [chemicalbook.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. Hydroxylamine, O-methyl- [webbook.nist.gov]

- 22. Cyclohexylamine [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Hydroxylamine in Astrophysical Ices: IR Spectra and Cosmic Ray-Induced Radiolytic Chemistry [arxiv.org]

- 25. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 26. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Data of O-(cyclohexylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for O-(cyclohexylmethyl)hydroxylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous compounds and general principles of spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided.

Molecular and Physical Properties

This compound is an organic compound with the following properties:

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Monoisotopic Mass | 129.115364 g/mol |

| CAS Number | 34955-09-4 (for hydrochloride salt) |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 5.5 - 6.5 | br s | 2 | -NH₂ |

| ~ 3.5 - 3.7 | d | 2 | -O-CH₂- |

| ~ 1.6 - 1.8 | m | 6 | Cyclohexyl protons |

| ~ 1.1 - 1.4 | m | 5 | Cyclohexyl protons |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 75 - 80 | -O-CH₂- |

| ~ 35 - 40 | Cyclohexyl CH |

| ~ 25 - 30 | Cyclohexyl CH₂ |

| ~ 20 - 25 | Cyclohexyl CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1440 - 1460 | Medium | C-H bend (CH₂) |

| 1050 - 1150 | Strong | C-O stretch |

| 900 - 1000 | Medium | N-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 112 | Low | [M-NH₂]⁺ |

| 97 | High | [C₇H₁₃]⁺ (Cyclohexylmethyl cation) |

| 81 | Moderate | [C₆H₉]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons (typically 70 eV). This method will produce the molecular ion [M]⁺ and various fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to elucidate the structure.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

O-(Cyclohexylmethyl)hydroxylamine: A Technical Whitepaper on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(cyclohexylmethyl)hydroxylamine is a small molecule with a structure suggestive of diverse biological activities. While direct experimental data for this specific compound is limited, analysis of structurally related O-alkyl and N-substituted hydroxylamines provides a strong basis for predicting its potential as an enzyme inhibitor and antimicrobial agent. This technical guide consolidates the available data on analogous compounds to build a profile of the probable biological activities of this compound, offering insights for future research and drug development endeavors. The primary inferred mechanisms of action include the inhibition of indoleamine 2,3-dioxygenase-1 (IDO1) and bacterial ribonucleotide reductase (RNR), positioning this compound as a candidate for investigation in oncology and infectious diseases.

Introduction

Hydroxylamine derivatives are a versatile class of compounds with a wide range of applications in chemistry and pharmacology. The presence of the reactive hydroxylamine moiety allows for diverse chemical interactions, making them valuable synthons and bioactive molecules. This compound, with its O-alkyl substitution, belongs to a subclass that has garnered interest for its potential to interact with biological targets. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Biological Activities and Mechanisms of Action

Based on structure-activity relationships derived from analogous compounds, two primary potential biological activities have been identified for this compound: enzyme inhibition and antimicrobial activity.

Enzyme Inhibition: Potential as an Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitor

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. It is a significant therapeutic target in oncology due to its role in promoting immune tolerance, which allows tumors to evade the host immune system.

O-alkylhydroxylamines have been identified as a novel class of IDO1 inhibitors[1]. The proposed mechanism involves the coordination of the hydroxylamine nitrogen to the heme iron within the enzyme's active site, mimicking the alkylperoxy transition state of the natural enzymatic reaction[1].

While no direct inhibition data for this compound is available, a study on its aromatic analog, O-benzylhydroxylamine, and its derivatives provides valuable insights into the potential potency.

Table 1: In Vitro IDO1 Inhibition by O-Benzylhydroxylamine Analogs [1]

| Compound | Modification | IC50 (µM) |

| O-benzylhydroxylamine | - | 0.90 |

| 3-chloro-O-benzylhydroxylamine | m-Chloro substitution | 0.25 |

| 3-bromo-O-benzylhydroxylamine | m-Bromo substitution | 0.23 |

| 3-iodo-O-benzylhydroxylamine | m-Iodo substitution | 0.22 |

Data from a study on O-benzylhydroxylamine derivatives, presented here to infer the potential activity of this compound.

The data suggests that the O-alkylhydroxylamine scaffold is a potent inhibitor of IDO1. The cyclohexylmethyl group of the target compound, being a saturated alkyl group, would interact differently with the active site compared to the aromatic ring of O-benzylhydroxylamine. However, the core inhibitory mechanism through heme iron coordination is expected to be conserved.

Diagram 1: Proposed Mechanism of IDO1 Inhibition

Caption: Proposed mechanism of IDO1 inhibition by this compound.

Antimicrobial Activity: Potential as a Ribonucleotide Reductase (RNR) Inhibitor

N-substituted hydroxylamines have demonstrated broad-spectrum antimicrobial activity by acting as radical scavengers that inhibit bacterial ribonucleotide reductase (RNR)[2][3]. RNR is essential for DNA synthesis and repair, making it an attractive target for antimicrobial agents[2].

A study on a library of N-substituted hydroxylamines revealed their efficacy against a range of Gram-positive and Gram-negative bacteria. While this compound is an O-substituted hydroxylamine, the underlying principle of radical scavenging by the hydroxylamine moiety could confer similar antimicrobial properties.

Table 2: Antimicrobial Activity of N-Substituted Hydroxylamine Derivatives [3][4]

| Compound | Bacterial Strain | MIC50 (µg/mL) |

| Compound 11 | B. anthracis | <15 |

| Compound 17 | B. anthracis | <15 |

| Compound 11 | Staph. aureus | <60 |

| Compound 15 | Staph. aureus | <60 |

| Compound 11 | Staph. epidermidis | <60 |

| Compound 15 | Staph. epidermidis | <60 |

| Compound 8 | P. aeruginosa | >250 |

| Compound 12 | E. coli | >250 |

Data from a study on N-substituted hydroxylamines, presented to infer the potential activity of this compound.

The data indicates that the antimicrobial activity is dependent on the specific substitution on the hydroxylamine. The lipophilicity conferred by the cyclohexylmethyl group in this compound may influence its ability to penetrate bacterial cell walls and interact with intracellular targets like RNR.

Diagram 2: Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: A typical workflow for determining the MIC of a test compound.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed methodologies for key experiments based on studies of analogous compounds.

IDO1 Inhibition Assay[1]

-

Enzyme and Reagents: Recombinant human IDO1, L-tryptophan, methylene blue, catalase, L-ascorbic acid, and potassium phosphate buffer.

-

Assay Procedure:

-

The reaction mixture contains IDO1 (50 nM), L-tryptophan (200 µM), catalase (100 µg/mL), and L-ascorbic acid (20 mM) in potassium phosphate buffer (50 mM, pH 6.5).

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of methylene blue (10 µM).

-

The mixture is incubated at 25°C for 15 minutes.

-

The reaction is stopped by the addition of 30% trichloroacetic acid.

-

The mixture is then incubated at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

After centrifugation, the supernatant is mixed with p-dimethylaminobenzaldehyde in acetic acid.

-

The absorbance of the resulting Schiff base is measured at 480 nm.

-

-

Data Analysis: The concentration of kynurenine is calculated from a standard curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[3][4]

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), and this compound.

-

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Two-fold serial dilutions of the compound are prepared in MHB in the wells of a 96-well plate.

-

Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL.

-

100 µL of the bacterial suspension is added to each well containing 100 µL of the diluted compound.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound presents a compelling scaffold for further investigation, primarily in the fields of oncology and infectious diseases. The structural analogy to known IDO1 inhibitors and RNR inhibitors provides a strong rationale for its potential efficacy in these areas.

Future research should focus on:

-

Direct Biological Evaluation: Synthesizing and testing this compound in in vitro assays for IDO1 and RNR inhibition to determine its actual potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs with modifications to the cyclohexyl ring to optimize activity and pharmacokinetic properties.

-

In Vivo Studies: If promising in vitro activity is observed, progressing the compound to cell-based assays and subsequently to animal models of cancer and bacterial infections.

The information compiled in this whitepaper serves as a foundational guide for researchers to embark on the exploration of this compound as a potential therapeutic agent.

References

- 1. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of O-(cyclohexylmethyl)hydroxylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(cyclohexylmethyl)hydroxylamine is a chemical compound of interest in organic synthesis and medicinal chemistry. As with any compound utilized in research and development, understanding its solubility in various solvents is critical for reaction design, purification, formulation, and biological screening. This technical guide provides an in-depth overview of the expected solubility of this compound based on general chemical principles and outlines a standardized experimental protocol for its quantitative determination. While specific solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to ascertain its solubility profile.

General Principles of Hydroxylamine Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses both a polar hydroxylamine group (-ONH2) capable of hydrogen bonding and a non-polar cyclohexylmethyl group. This amphiphilic nature dictates its solubility across a spectrum of solvents.

-

Polar Solvents (e.g., Water, Methanol, Ethanol): The hydroxylamine moiety can form hydrogen bonds with polar protic solvents. However, the bulky and hydrophobic cyclohexylmethyl group is expected to significantly limit its aqueous solubility compared to smaller, un-substituted hydroxylamines. While hydroxylamine itself is very soluble in water, the large alkyl substituent in this compound will lead to lower solubility in highly polar solvents.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar cyclohexylmethyl group will interact favorably with non-polar solvents through van der Waals forces. Consequently, this compound is anticipated to exhibit higher solubility in these solvents.

-

Aprotic Polar Solvents (e.g., Acetone, DMSO): These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. It is expected that this compound will have moderate to good solubility in these solvents, providing a balance between the interactions with the polar and non-polar parts of the molecule.

Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility |

| Water | Polar Protic | Low |

| Methanol | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Dichloromethane | Non-polar | Soluble |

| Toluene | Non-polar | Soluble |

| Hexane | Non-polar | Sparingly Soluble to Soluble |

Experimental Protocol for Solubility Determination

The following protocol is a general method for determining the solubility of an organic compound and is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.[2][3] This "shake-flask" method is suitable for substances with solubilities above 10 mg/L.

Objective: To determine the saturation mass concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure substance)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator

-

Mechanical shaker

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask containing the chosen solvent. The excess solid should be visible to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature bath (e.g., 25 °C ± 0.5 °C) on a mechanical shaker.

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test may be needed to determine the time to equilibrium (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each time point; equilibrium is reached when the concentration no longer increases).

-

-

Phase Separation:

-

After equilibrium is reached, allow the flask to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

To separate the dissolved solute from the undissolved solid, carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm filter to remove any remaining solid particles. The filtration apparatus should be pre-equilibrated to the test temperature if possible.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the sample.

-

-

Data Reporting:

-

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L) at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Representative Synthesis of an O-Alkylhydroxylamine

Caption: A representative synthetic pathway for O-alkylhydroxylamines.

References

Methodological & Application

Application Notes & Protocols: Derivatization of Carbonyl Compounds using O-(cyclohexylmethyl)hydroxylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volatile and semi-volatile carbonyl compounds, such as aldehydes and ketones, are of significant interest in various fields, including environmental monitoring, food science, clinical diagnostics, and pharmaceutical development. Their analysis, however, is often challenging due to their high reactivity, thermal instability, and poor chromatographic properties. Chemical derivatization is a crucial strategy to overcome these limitations. O-substituted hydroxylamines, such as O-(cyclohexylmethyl)hydroxylamine, are effective reagents that convert carbonyls into stable, volatile oxime derivatives, making them highly suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

This document provides a detailed overview of the principles, applications, and a general protocol for the derivatization of carbonyl compounds using this compound.

Principle of Derivatization

This compound reacts with the carbonyl group (C=O) of an aldehyde or ketone to form a stable O-cyclohexylmethyl oxime derivative and a molecule of water. This reaction, known as oximation, replaces the highly polar carbonyl group with a less polar, more volatile C=N-O-R group. The addition of the bulky, non-polar cyclohexylmethyl group significantly improves the thermal stability and chromatographic behavior of the analytes, allowing for their effective separation and detection by GC-MS.

Caption: Reaction of a carbonyl with this compound.

Applications

The derivatization of carbonyls with O-substituted hydroxylamines is a well-established technique. While specific data for this compound is limited, the methodology is analogous to that of widely used reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Applications include:

-

Environmental Analysis: Quantification of low-level aldehydes and ketones in air, water, and soil samples.[1]

-

Food and Beverage Industry: Analysis of flavor and off-flavor compounds.

-

Clinical Research: Profiling of carbonyl compounds in biological fluids (e.g., plasma, urine) as potential biomarkers for disease.[2]

-

Pharmaceutical Development: Detection and quantification of residual carbonyl impurities in drug substances and products.

Quantitative Data Summary

The following table summarizes representative performance data for the analysis of carbonyl compounds using an analogous O-substituted hydroxylamine reagent, PFBHA, followed by GC-MS analysis. This data illustrates the typical sensitivity and performance that can be expected from this class of derivatization agents.

| Analyte | Matrix | Derivatization Conditions | Analytical Method | Limit of Detection (LOD) | Reference |

| Formaldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3][4] |

| Acetaldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3][4] |

| Acetone | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3][4] |

| Propionaldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3] |

| Butyraldehyde | Household Products | 60°C for 60 min | Headspace GC-MS (NCI) | N/A (Detected in ng/g range) | [3] |

| Various Carbonyls | e-liquids / e-aerosols | Room temp for 24 hours | GC-MS (SIM) | < 0.1 µg/g (liquids) | [5] |

N/A: Specific LOD values were not provided in the source, but detection was achieved at the µg/g or ng/g level.

Experimental Workflow

The overall process involves sample preparation, derivatization, extraction of the derivatives, and finally, analysis by GC-MS.

Caption: General workflow for carbonyl derivatization and analysis.

Detailed Experimental Protocol

This protocol provides a general procedure for the derivatization of carbonyl compounds in an aqueous sample. Optimization may be required based on the specific matrix and target analytes.

1. Materials and Reagents

-

This compound hydrochloride

-

High-purity water (HPLC grade or equivalent)

-

Buffer solution (e.g., 0.1 M Phosphate or Acetate buffer, pH 4-5)

-

Extraction solvent (e.g., Hexane, Toluene, or Dichloromethane, GC grade)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Internal Standard solution (e.g., a deuterated carbonyl or an odd-chain aldehyde not present in the sample)

-

Sample vials with PTFE-lined caps (e.g., 10 mL headspace vials)

-

Heating block or water bath

-

Vortex mixer

2. Preparation of Derivatization Reagent

-

Prepare a stock solution of this compound hydrochloride at a concentration of 1-5 mg/mL.

-

Dissolve the reagent in the chosen buffer solution (pH 4-5). The acidic pH facilitates the reaction.

-

This solution should be prepared fresh daily for optimal reactivity.

3. Derivatization Procedure

-

Pipette 1-5 mL of the aqueous sample into a sample vial.

-

If an internal standard is used, spike it into the sample at this stage.

-

Add 0.5-1.0 mL of the freshly prepared derivatization reagent solution to the vial. The reagent should be in molar excess to the highest expected concentration of total carbonyls.

-

Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

-

Place the vial in a heating block or water bath set to 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

-

After incubation, remove the vial and allow it to cool to room temperature.

4. Extraction of Derivatives

-

Add 1-2 mL of the extraction solvent (e.g., hexane) to the cooled vial.

-

Cap the vial and vortex vigorously for 1-2 minutes to extract the oxime derivatives into the organic phase.

-

Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

-

Carefully transfer the upper organic layer to a clean vial (e.g., a 2 mL autosampler vial) containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

5. GC-MS Analysis

-

Injector: Splitless mode is typically used for trace analysis.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp to a high temperature (e.g., 280-300°C) to elute all derivatives.

-

Mass Spectrometer: Both Electron Impact (EI) and Negative Chemical Ionization (NCI) can be used. NCI may offer higher sensitivity and selectivity for derivatives containing electrophilic groups, although EI is generally suitable for the cyclohexylmethyl derivatives.[3][4] Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]

References

- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]

Protocol for Enhanced Detection of Carbonyl-Containing Compounds in Mass Spectrometry using O-(cyclohexylmethyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The quantitative analysis of low-molecular-weight carbonyl-containing compounds, such as steroids, aldehydes, ketones, and reducing sugars, by liquid chromatography-mass spectrometry (LC-MS) can be challenging. These molecules often exhibit poor ionization efficiency in electrospray ionization (ESI) and may have limited retention on reverse-phase chromatographic columns. Chemical derivatization with O-(cyclohexylmethyl)hydroxylamine offers a robust solution to overcome these limitations.

This compound reacts with the carbonyl group of target analytes to form a stable oxime. This derivatization imparts several key advantages for LC-MS analysis:

-

Improved Ionization Efficiency: The introduction of the cyclohexylmethyl group increases the hydrophobicity and proton affinity of the analyte, leading to significantly enhanced signal intensity in positive-ion ESI-MS. This can result in a substantial improvement in the limits of detection (LOD) and quantification (LOQ).

-

Enhanced Chromatographic Retention: The increased hydrophobicity of the derivatized analyte improves its retention on reverse-phase columns, allowing for better separation from endogenous interferences and polar matrix components.

-

Increased Specificity: The derivatization reaction is specific to carbonyl groups, reducing the complexity of the sample and minimizing interferences from other classes of compounds.

-

Multiplexing Capabilities: The use of isotopically labeled this compound (e.g., with deuterium) can enable multiplexed analysis, allowing for accurate relative quantification and the use of a "universal" internal standard for a panel of analytes.

This protocol provides a detailed methodology for the derivatization of carbonyl-containing compounds with this compound and their subsequent analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

This compound hydrochloride

-

Water, LC-MS grade

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate

-

Pyridine

-

Analyte standards

-

Internal standards (preferably isotopically labeled)

-

Sample matrix (e.g., plasma, urine, cell lysate)

Equipment

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Thermomixer or water bath

-

Autosampler vials

Derivatization Protocol

This protocol is a general guideline and may require optimization for specific analytes and matrices.

-

Preparation of Reagents:

-

Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound hydrochloride in a mixture of water and methanol (1:1, v/v) containing 5% pyridine. Note: Pyridine acts as a catalyst.

-

Standard and Sample Preparation: Prepare stock solutions of analyte standards and internal standards in a suitable solvent (e.g., methanol). Spike the appropriate amount of internal standard into all samples, standards, and quality controls. Perform any necessary sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

Reconstitute the dried sample/standard residue in 50 µL of the derivatization reagent solution.

-

Vortex briefly to ensure complete dissolution.

-

Incubate the mixture at 60°C for 60 minutes in a thermomixer or water bath.

-

After incubation, allow the samples to cool to room temperature.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following are general starting conditions and should be optimized for the specific analytes of interest.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. The gradient should be optimized to achieve good separation of the derivatized analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Precursor Ion: The [M+H]+ ion of the derivatized analyte.

-

Product Ions: Determine the optimal product ions and collision energies for each derivatized analyte by infusing a standard solution. The fragmentation will likely involve the cleavage of the N-O bond and fragmentation of the cyclohexylmethyl group.

-

-

Data Presentation

The following tables provide illustrative quantitative data for the analysis of representative carbonyl-containing compounds after derivatization with a hydroxylamine reagent. While specific data for this compound is not available in the cited literature, the presented data for other hydroxylamine derivatives demonstrates the expected improvements in sensitivity.

Table 1: Comparison of Limits of Quantification (LOQ) for Steroid Hormones With and Without Hydroxylamine Derivatization. [1][2]

| Steroid Hormone | LOQ without Derivatization (ng/mL) | LOQ with Hydroxylamine Derivatization (ng/mL) | Fold Improvement |

| Progesterone | 2.5 | 0.1 | 25 |

| Estrone | 5.0 | 1.0 | 5 |

| 4-Androstenedione | 10.0 | 0.5 | 20 |

| Testosterone | 2.0 | 0.5 | 4 |

| Dihydrotestosterone | 5.0 | 1.0 | 5 |

| Cortisone | 50.0 | 5.0 | 10 |

| 21-Deoxycortisol | 10.13 | 0.05 | 202.6 |

| Dehydroepiandrosterone | 25.32 | 0.25 | 101.3 |

Table 2: Linearity of Response for Hydroxylamine-Derivatized Steroid Hormones. [1][2]

| Steroid Hormone | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Progesterone | 0.1 - 100 | > 0.99 |

| Estrone | 1 - 100 | > 0.99 |

| 4-Androstenedione | 0.5 - 100 | > 0.99 |

| Testosterone | 0.5 - 100 | > 0.99 |

| Dihydrotestosterone | 1 - 100 | > 0.99 |

| Cortisone | 5 - 100 | > 0.99 |

| 21-Deoxycortisol | 0.05 - 100 | > 0.99 |

| Dehydroepiandrosterone | 0.25 - 100 | > 0.99 |

Visualizations

The following diagrams illustrate the key chemical reaction and the general experimental workflow.

References

Applications of O-(Cyclohexylmethyl)hydroxylamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(cyclohexylmethyl)hydroxylamine and its derivatives represent a versatile chemical scaffold with emerging applications in medicinal chemistry. This document provides an overview of its potential uses, particularly as a structural motif in the design of enzyme inhibitors and as a linker component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis of analogous O-alkylhydroxylamines and their biological evaluation are presented to guide researchers in exploring the potential of this chemical entity.

Introduction

O-alkylhydroxylamines are a class of organic compounds that have gained increasing attention in drug discovery due to their unique chemical properties. The this compound moiety, in particular, offers a combination of a flexible linker, a lipophilic cyclohexyl group, and a reactive hydroxylamine functional group. This combination makes it an attractive building block for the synthesis of novel therapeutic agents. While specific data on this compound is limited in publicly available research, its structural analogs, such as O-benzylhydroxylamine, have been successfully employed in the development of potent enzyme inhibitors. This document will leverage data and protocols from these analogous compounds to illustrate the potential applications of this compound.

Key Applications

Enzyme Inhibition: Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catabolizing tryptophan. Inhibition of IDO1 is a promising strategy for cancer immunotherapy. O-alkylhydroxylamines have been identified as a novel class of mechanism-based IDO1 inhibitors.[1] The hydroxylamine moiety is believed to coordinate to the heme iron in the active site of the enzyme, leading to potent inhibition.

While specific inhibitory data for this compound against IDO1 is not available, structure-activity relationship (SAR) studies on analogous O-alkylhydroxylamines provide valuable insights. For instance, O-benzylhydroxylamine exhibits sub-micromolar inhibition of IDO1.[1] It is plausible that the cyclohexylmethyl group could confer favorable pharmacokinetic properties due to its lipophilicity.

Workflow for Discovering O-alkylhydroxylamine-based IDO1 Inhibitors

Caption: Workflow for the synthesis and evaluation of O-alkylhydroxylamine-based IDO1 inhibitors.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC. The cyclohexyl moiety is often used in PROTAC linkers to provide rigidity and optimize the spatial orientation of the two ligands. A patent for bifunctional agents for protein degradation mentions "cyclohexylmethyl" as a potential radical for the linker structure, highlighting the relevance of the this compound scaffold in this rapidly evolving field.

Logical Relationship in PROTAC Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols are adapted from the literature for the synthesis and evaluation of O-alkylhydroxylamines as IDO1 inhibitors and can serve as a guide for working with this compound.[1]

Protocol 1: Synthesis of O-Alkylhydroxylamines (General Procedure)

This protocol describes a two-step synthesis of O-alkylhydroxylamines from the corresponding alcohol.

Step 1: Mitsunobu Reaction

-

To a solution of the starting alcohol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-(alkoxy)phthalimide intermediate.

Step 2: Deprotection

-

Dissolve the N-(alkoxy)phthalimide intermediate (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH).

-

Add hydrazine monohydrate (4.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and add a solution of HCl in diethyl ether to precipitate the O-alkylhydroxylamine hydrochloride salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: IDO1 Enzyme Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against recombinant human IDO1.

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 200 µg/mL catalase.

-

Add the test compound at various concentrations (typically from a stock solution in DMSO).

-

Initiate the reaction by adding 20 nM of recombinant human IDO1 enzyme and 2 mM L-tryptophan.

-

Incubate the reaction at 25 °C for 15 minutes.

-

Stop the reaction by adding 30 µL of 30% (w/v) trichloroacetic acid.

-

Incubate at 65 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based IDO1 Activity Assay

This protocol measures the ability of a compound to inhibit IDO1 activity in a cellular context.

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with human interferon-gamma (hIFN-γ) to induce IDO1 expression.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

-

Incubate for another 24 hours.

-

Collect the cell culture supernatant and determine the kynurenine concentration as described in Protocol 2.

-

Determine the cellular IC50 value from the dose-response curve.

Quantitative Data

The following table summarizes the inhibitory activities of representative O-alkylhydroxylamines against IDO1, as reported in the literature.[1] This data can be used as a benchmark for evaluating new analogs, such as those based on this compound.

| Compound | R-group | IDO1 IC50 (µM) | IDO1 Ki (nM) |

| 1 | Benzyl | 0.87 | - |

| 2 | 4-Fluorobenzyl | 0.34 | - |

| 3 | 4-Chlorobenzyl | 0.28 | 164 |

| 4 | 4-Bromobenzyl | 0.25 | 154 |

| 5 | 3-Phenylpropyl | 1.10 | - |

Conclusion

This compound is a promising, yet underexplored, scaffold in medicinal chemistry. Based on the data from structurally related O-alkylhydroxylamines, it holds potential as a building block for the development of novel enzyme inhibitors, particularly for targets like IDO1. Furthermore, its structural features make it an attractive component for the design of linkers in PROTACs. The provided protocols offer a starting point for researchers to synthesize and evaluate this compound derivatives for various therapeutic applications. Further research is warranted to fully elucidate the potential of this versatile chemical entity in drug discovery.

References

O-(cyclohexylmethyl)hydroxylamine: Application Notes and Protocols for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to O-(cyclohexylmethyl)hydroxylamine in Bioconjugation